(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Descripción
(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 3a position. This compound serves as a key intermediate in pharmaceutical synthesis due to its rigid bicyclic structure, which enhances stereochemical control in drug design. Key properties include:
Propiedades
IUPAC Name |
tert-butyl (3aR,6aS)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRPWJNRJXPIGA-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : tert-butyl (3aR,6aS)-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Molecular Formula : C12H23N2O2
- Molecular Weight : 225.33 g/mol
- CAS Number : 1838705-40-0
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzyme pathways and receptor interactions.
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression and metastasis.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro experiments using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A431 | 5.0 | Inhibition of growth |
| Bcap-37 | 7.5 | Induction of apoptosis |
| Fadu | 6.0 | Cell cycle arrest |
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Mechanism : It appears to modulate neurotransmitter levels and reduce neuroinflammation.
Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
- Preclinical Trials : A study conducted on animal models demonstrated that administering the compound resulted in reduced tumor size and improved survival rates compared to controls.
- Safety Profile : In toxicity assessments, the compound was generally well tolerated at therapeutic doses with minimal adverse effects noted.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The 5-benzyl group (compound 23) reduces synthetic yield (53%) compared to unsubstituted analogs (94%) due to steric hindrance during coupling .
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent in compound 18 requires Pd catalysis for installation, reflecting higher synthetic complexity .
- Stereochemistry : The (3aR,6aR) isomer (MW 212.29) lacks the 3a-methyl group, altering solubility and reactivity compared to the target compound .
Physicochemical Properties
Table 2: Physical and Hazard Profiles
Notes:
Q & A
Q. What are the key synthetic pathways for synthesizing (3aR,6aS)-tert-butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate?
The compound is typically synthesized via multistep routes involving:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine ring during subsequent reactions .
- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., with aryl halides) to functionalize the bicyclic core, as seen in the synthesis of related Retinol Binding Protein 4 antagonists .
- Stereochemical control : Use of chiral catalysts or resolution techniques to ensure the (3aR,6aS) configuration, critical for biological activity . Example parameters: Pd(OAc)₂ catalysis at 80–100°C in anhydrous DMF, with yields optimized via iterative purification (HPLC or column chromatography) .
Q. How is the stereochemistry of the compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration by analyzing bond angles and torsional parameters in single crystals .
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
- NMR spectroscopy : NOESY/ROESY experiments detect through-space correlations to confirm spatial arrangement of substituents .
Q. What analytical techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₂₀N₂O₂, MW 212.29) and isotopic patterns .
- FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the Boc group) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst variability : Pd(OAc)₂ vs. Pd(dppf)Cl₂ may alter reaction efficiency in cross-coupling steps .
- Purification methods : HPLC vs. flash chromatography impacts recovery rates for stereoisomers .
- Reaction scale : Milligram-scale syntheses may underrepresent byproduct formation compared to gram-scale . Mitigation : Standardize catalyst batches, use internal standards (e.g., deuterated analogs), and report yields with error margins .
Q. What experimental design considerations are critical for studying the compound’s biological activity?
- Degradation control : Cooling samples to 4°C during assays prevents organic compound degradation (e.g., via TGA-monitored stability tests) .
- Matrix effects : Use simulated biological matrices (e.g., PBS with 0.1% BSA) to account for nonspecific binding .
- Dose-response validation : Employ orthogonal assays (e.g., SPR and cell-based luciferase) to confirm target engagement .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Molecular docking : The (3aR,6aS) configuration optimizes hydrogen bonding with residues in enzyme active sites (e.g., Retinol Binding Protein 4) .
- Pharmacokinetics : Enantiomers may differ in metabolic stability (e.g., CYP450 oxidation rates) due to spatial hindrance . Example: The (3aR,6aS) isomer showed 10-fold higher binding affinity than its (3aS,6aR) counterpart in RBP4 inhibition studies .
Methodological Challenges
Q. How can researchers address variability in organic matter degradation during long-term experiments?
Q. What strategies improve reproducibility in synthesizing stereochemically complex derivatives?
- Automated reaction screening : Use microfluidic platforms to test solvent/catalyst combinations .
- In situ analytics : ReactIR or LC-MS monitors reaction progress and intermediates . Data : A study achieved >95% enantiomeric excess by optimizing Pd catalyst loading (2.5 mol%) and reaction time (12 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
